molecular formula C10H9FN2O2 B1435215 Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate CAS No. 2044713-85-9

Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1435215
CAS No.: 2044713-85-9
M. Wt: 208.19 g/mol
InChI Key: XLFBGYWVBYKRAK-UHFFFAOYSA-N
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Description

Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate (CAS 2044713-85-9) is a fluorinated heterocyclic compound of high interest in medicinal chemistry and drug discovery . This compound features an imidazo[1,5-a]pyridine core structure, a privileged scaffold known for a broad spectrum of useful pharmacological activities . The fluorine atom at the 8-position enhances metabolic stability and modulates the electronic properties of the molecule, while the ethyl ester group at the 3-position provides exceptional synthetic versatility for further derivatization into more complex target molecules . This compound serves as a key synthetic intermediate. Its primary application is in pharmaceutical research, where it is used as a building block for the development of novel therapeutic agents . The core imidazopyridine structure is found in compounds investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO), a target in immuno-oncology . The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid (CAS 1159830-84-8) or undergo other transformations, allowing researchers to explore diverse chemical space and structure-activity relationships . Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary use . Product Details: • CAS Number: 2044713-85-9 • Molecular Formula: C10H9FN2O2 • Molecular Weight: 208.19 g/mol • Purity: High-quality material suitable for research applications.

Properties

IUPAC Name

ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-6-8-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBGYWVBYKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate generally involves:

  • Formation of an amidine intermediate from a fluorinated aminopyridine and a formamidine reagent.
  • Cyclization via reaction with ethyl bromoacetate under basic conditions to form the imidazo[1,5-a]pyridine ring system bearing an ethyl ester at the 3-position.
  • Optional hydrolysis or further functionalization depending on the target derivative.

This approach avoids harsh reagents such as heavy metals or corrosive gases, enabling mild reaction conditions and high product purity.

Data Summary Table for Preparation of this compound

Parameter Details Reference
Starting Material 2-amino-5-fluoropyridine (positional isomer for 8-fluoro may vary)
Formamidine Source N,N-dimethylformamide dimethylacetal
Alkylating Agent Ethyl bromoacetate
Base Options Sodium bicarbonate, triethylamine, sodium carbonate
Solvent N,N-dimethylformamide (DMF)
Reaction Temperatures 40–100 °C (amidination), 100–160 °C (cyclization)
Reaction Times 2–8 hours per step
Purification Extraction with ethyl acetate, recrystallization (hexane:ethyl acetate 6:1)
Yields 50.8%–68.7% (cyclization step), up to 89% (hydrolysis)
Product Purity High after recrystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Halogen-Substituted Derivatives

Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate
  • Structure : Replaces fluorine with chlorine at position 8.
  • Molecular Formula : C₁₀H₉ClN₂O₂ (vs. C₁₀H₉FN₂O₂ for the fluoro analog).
  • Chloro-substituted derivatives may exhibit different reactivity in cross-coupling reactions due to the larger atomic radius of Cl .

Core Heterocycle Variations

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e)
  • Structure : Imidazo[1,2-a]pyridine core with a methyl group at position 5.
  • Reactivity : Reacts with N-chlorosuccinimide (NCS) to yield chloromethyl or oxo derivatives regioselectively, depending on the solvent (e.g., ethyl acetate vs. acetic acid) .
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a)
  • Structure : Imidazo[1,2-a]pyrimidine core with a trifluoromethylphenyl substituent.
  • The trifluoromethyl group increases electron-withdrawing effects, which may improve target selectivity .

Pyrazolo[1,5-a]pyridine Derivatives

Ethyl 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylate (8)
  • Structure: Pyrazolo[1,5-a]pyridine core with an amino group at position 5.
  • Synthesis : Prepared via TFA-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate .
Ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Structure : Bromine substituent at position 4.
  • Applications : Serves as a precursor for Suzuki-Miyaura couplings (e.g., with ethynylcyclopropane to introduce alkynyl groups) .
  • Reactivity : Bromine’s leaving-group ability facilitates diverse functionalization, unlike the fluorine in the target compound .

Fluorine vs. Chlorine in Halogenated Derivatives

Property Ethyl 8-Fluoro Derivative Ethyl 8-Chloro Derivative
Electronegativity High (4.0) Moderate (3.0)
Lipophilicity (LogP) Lower Higher
Metabolic Stability Likely enhanced Variable
Synthetic Accessibility Challenging fluorination Easier chlorination

Key Insight : Fluorine’s small size and electronegativity make it preferable for optimizing drug-like properties, while chlorine may improve lipophilicity for membrane penetration .

Functional Group Modifications

Ethyl 2-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (16a)
  • Structure : Methoxy group at position 2.
  • Synthesis : Alkylation using methyl iodide and cesium carbonate in THF .
Ethyl 4-(Cyclopropylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate (27)
  • Structure : Ethynylcyclopropane substituent at position 4.
  • Application : Alkynyl groups enable click chemistry for bioconjugation or probe development .

Biological Activity

Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by the presence of an imidazo ring fused with a pyridine ring, along with a carboxylate ester functional group. This structure not only influences its chemical reactivity but also its interaction with biological targets, making it a candidate for various pharmacological applications.

  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 208.19 g/mol
  • Structure : The fluorine atom at the 8-position of the imidazo ring enhances its electronic properties, which may improve its interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization : Reaction of 2-aminopyridine with ethyl 2-chloro-2-oxoacetate in the presence of a base.
  • Fluorination : Introduction of fluorine at the 8th position.
  • Conditions : Conducted in organic solvents like acetonitrile at room temperature, yielding moderate to high efficiency in production .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains by inhibiting specific enzymes involved in bacterial metabolism .

Anticancer Potential

The compound is being explored for its potential use in cancer therapy. Its ability to interact with specific molecular targets may inhibit cancer cell proliferation .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes related to cellular processes in bacteria and cancer cells.
  • Receptor Interaction : It may bind to specific receptors, altering signaling pathways that lead to cell growth inhibition or death .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityThis compound showed significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 μg/mL .
Cancer Cell ProliferationIn vitro studies indicated that the compound reduced the proliferation of various cancer cell lines, suggesting a potential role in cancer treatment .
Enzyme Interaction StudiesBinding affinity assays demonstrated that this compound effectively inhibits certain bacterial enzymes, confirming its potential as an antimicrobial agent .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate to improve yield and purity?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

  • Cyclization Conditions : Use polar aprotic solvents (e.g., DMF) with bases like NaH or K₂CO₃ to promote pyrazole ring formation .
  • Fluorine Introduction : Fluorination at the 8-position may require specialized reagents (e.g., Selectfluor) under anhydrous conditions to avoid side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can isolate the product. Purity ≥98% is achievable via HPLC with C18 columns .
  • Catalytic Methods : Pd(OAc)₂ (10 mol%) in acetic acid/DMF enhances reaction efficiency for analogous triazolopyridines .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) when characterizing novel derivatives of this compound?

Methodological Answer:

  • ¹H/¹³C NMR Analysis : Assign signals by comparing chemical shifts to structurally analogous compounds. For example, the imidazo[1,5-a]pyridine core shows distinct aromatic proton shifts at δ 7.5–9.0 ppm .
  • HRMS Validation : Match experimental [M+H]⁺ values to theoretical masses (e.g., C₁₀H₈FN₃O₂: 227.0564). Discrepancies >2 ppm warrant re-analysis .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or substituent orientation, as demonstrated for fused pyrimidine derivatives .

Advanced Research Questions

Q. What are the advanced strategies for evaluating the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?

Methodological Answer:

  • Substituent Screening : Replace the fluorine atom with bioisosteres (e.g., -Cl, -CF₃) to assess electronic/steric effects. For example, bromo analogs (e.g., Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate) exhibit altered reactivity in cross-coupling reactions .
  • In Vitro Assays : Test derivatives against kinase targets (e.g., EGFR, ALK) using fluorescence polarization or TR-FRET assays. Compare IC₅₀ values to establish potency trends .
  • Molecular Docking : Model interactions with binding pockets (e.g., ATP-binding sites) using Schrödinger Suite or AutoDock Vina. Fluorine’s electronegativity may enhance hydrogen bonding .

Q. How can researchers design experiments to assess the electronic effects of fluorine substitution at the 8-position on the reactivity of imidazo[1,5-a]pyridine-3-carboxylate derivatives?

Methodological Answer:

  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Fluorine’s -I effect reduces electron density at adjacent carbons, influencing nucleophilic attack .
  • Kinetic Profiling : Compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura couplings. Fluorine may sterically hinder Pd(0) coordination, reducing yields .
  • Spectroscopic Probes : Use ¹⁹F NMR to monitor chemical environment changes during reactions. Deshielded ¹⁹F signals (δ -110 to -120 ppm) correlate with electronic perturbations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values in cancer models may stem from variations in HeLa vs. MCF-7 cell viability protocols .
  • Metabolic Stability Screening : Use liver microsomes (human/rat) to identify rapid degradation pathways. Poor stability in one study may explain reduced in vivo efficacy .
  • Control Experiments : Verify compound integrity post-assay via LC-MS. Degradation products (e.g., hydrolyzed esters) could falsely modulate activity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Imidazo[1,5-a]pyridine Derivatives

StepConditions (Reagents/Solvents)Yield (%)Purity (%)Reference
CyclizationDMF, NaH, 80°C6595
FluorinationSelectfluor, MeCN, RT4598
Pd-Catalyzed CouplingPd(OAc)₂, AcOH, 100°C7299

Q. Table 2. Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 8.45 (d, J=5.6 Hz, 1H), 7.89 (s, 1H)
HRMS (ESI+)[M+H]⁺: 227.0564 (calc. 227.0567)
IR (KBr)1720 cm⁻¹ (C=O stretch)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate

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